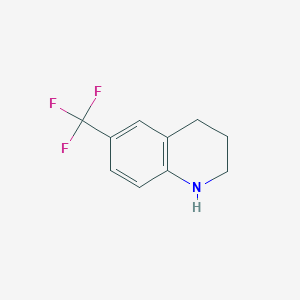

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a bicyclic amine featuring a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The trifluoromethyl (-CF₃) substituent at the 6-position distinguishes it from other tetrahydroquinoline derivatives. This electron-withdrawing group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and materials science . Its molecular formula is C₁₀H₁₁ClF₃N (hydrochloride salt form), with an average mass of 237.649 g/mol .

Properties

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6,14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQPDGTZCRFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(F)(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75414-00-5 | |

| Record name | 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of tetrahydroquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light . Another approach involves the use of trifluoromethyl copper reagents for the trifluoromethylation of aryl iodides .

Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to ensure high efficiency and yield. The use of advanced fluorinating agents and catalysts can facilitate the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a building block for synthesizing complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it a valuable ligand in coordination chemistry. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of different functional groups into the molecule.

Biology

In biological research, this compound has been investigated for its bioactive properties , particularly its antimicrobial and anticancer potential. Studies have demonstrated that it exhibits significant antinociceptive effects by modulating opioid receptors. For instance, it has shown to reduce pain responses in animal models by interacting with μ-opioid receptors (MOR) and κ-opioid receptors (KOR) .

Additionally, its anti-inflammatory properties have been highlighted in vitro using BV2 microglial cells, where it suppressed LPS-induced inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to enhance pharmacokinetic properties. The trifluoromethyl group significantly influences the compound's binding affinity to various receptors and enzymes.

Recent studies have shown that derivatives of this compound exhibit high cytotoxicity against human tumor cell lines. For example, certain analogues demonstrated GI50 values significantly lower than those of established chemotherapeutics like paclitaxel .

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical stability and reactivity. Its properties make it suitable for applications requiring durable materials that can withstand environmental stressors.

Antibacterial Activity

A study reported the antibacterial activity of a series of quinoline derivatives that included this compound. The compound exhibited potent activity against Clostridium difficile, with a minimum inhibitory concentration (MIC) comparable to vancomycin . In vivo assays indicated that treatment with this compound improved survival rates in infected mice while reducing diarrhea symptoms.

Cytotoxicity Against Tumor Cells

Another investigation focused on the cytotoxic effects of tetrahydroquinoline derivatives against various human tumor cell lines. The most active compounds showed GI50 values ranging from 1.5 to 1.7 nM against resistant cell lines . These findings suggest that modifications at specific positions on the tetrahydroquinoline ring can significantly enhance anticancer activity.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydroquinoline scaffold critically influence physicochemical and biological properties:

The trifluoromethyl group at C6 provides unique electronic effects compared to alkyl or hydroxy groups at other positions.

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP (≈2.5) compared to polar groups (-OH, logP ≈1.2) .

- Molecular Weight : 6-(Trifluoromethyl)-THQ (237.65 g/mol) is lighter than morpholine-sulfonyl analogues (e.g., 327.3 g/mol for 6-(morpholine-4-sulfonyl)-THQ) .

- Stability : The -CF₃ group resists oxidation and hydrolysis, unlike esters in methyl carboxylate derivatives (e.g., methyl 2-(trifluoromethyl)-THQ-6-carboxylate) .

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (TFMQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TFMQ features a tetrahydroquinoline ring system with a trifluoromethyl group at the 6-position. This unique substitution enhances its chemical reactivity and biological activity. The molecular formula for TFMQ is , with a molecular weight of approximately 201.18 g/mol.

1. Anticancer Properties

TFMQ has shown significant promise in anticancer research. Studies indicate that it exhibits cytotoxicity against various cancer cell lines. For instance, a study highlighted its effectiveness against human tumor cell lines such as A549 (lung cancer) and DU145 (prostate cancer), with IC50 values indicating potent inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.5 |

| DU145 | 1.7 |

This potency is comparable to established chemotherapeutic agents like paclitaxel, particularly against drug-resistant cell lines, suggesting TFMQ's potential as a therapeutic agent in overcoming resistance mechanisms in cancer treatment .

2. Anti-inflammatory Effects

Research has also demonstrated TFMQ’s anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines in vitro. For example, TFMQ significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells, with IC50 values ranging from 20 to 40 µM .

The mechanisms through which TFMQ exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group plays a crucial role in modulating biological pathways by influencing enzyme interactions and receptor binding.

- Cytotoxicity Mechanism : TFMQ appears to disrupt tubulin polymerization, thereby inhibiting mitosis in cancer cells. This mechanism is similar to that of colchicine and other microtubule-targeting agents .

- Anti-inflammatory Mechanism : The compound may inhibit nuclear factor kappa B (NF-κB) signaling pathways, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of TFMQ derivatives to enhance its biological activity:

- A study synthesized various analogs of TFMQ and evaluated their cytotoxic effects against different cancer cell lines. The most active compounds showed IC50 values significantly lower than those of TFMQ itself, indicating that structural modifications can lead to enhanced potency .

- Another research effort investigated the anti-inflammatory properties of TFMQ derivatives, revealing that certain modifications led to improved inhibition of inflammatory mediators compared to the parent compound .

Q & A

Q. What are the common synthetic routes for 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves cyclization of trifluoromethylated propargylamines using gold catalysis, which offers high regioselectivity and moderate yields (e.g., ~50–70%) . Alternative methods include Friedel-Crafts alkylation of aniline derivatives with trifluoromethyl-containing epoxides or halides, where the choice of Lewis acid (e.g., AlCl₃ vs. FeCl₃) impacts cyclization efficiency. For example, Yanai et al. (2007) achieved 65% yield using BF₃·Et₂O as a catalyst in dichloromethane at 0°C . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature is critical to suppress side reactions like over-fluorination or ring-opening.

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the substitution pattern of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) at the 6-position causes distinct splitting patterns in aromatic protons (e.g., doublet of doublets for H-5 and H-7 due to coupling with CF₃ and adjacent H atoms) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the presence of CF₃, with deviations indicating electronic interactions with substituents .

- HRMS : Accurate mass analysis (e.g., m/z 215.0825 for C₁₀H₁₀F₃N⁺) validates molecular formula .

- X-ray crystallography : Resolves positional ambiguity of CF₃ in cases where NMR data are inconclusive .

Advanced Research Questions

Q. How can chemoenzymatic methods be applied to achieve stereoselective synthesis of this compound derivatives?

- Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) or engineered acyltransferases (e.g., from Mycobacterium smegmatis) can resolve racemic alcohols or amines via kinetic resolution. For example, Zdun et al. (2022) achieved >90% enantiomeric excess (ee) by esterifying a tetrahydroquinoline-alcohol precursor using vinyl acetate as an acyl donor in toluene at 30°C . The CF₃ group’s electron-withdrawing nature enhances enzymatic recognition by stabilizing transition states through dipole interactions.

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its analogs in pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 6-CF₃ vs. 6-Br or 6-CH₃) to isolate the CF₃ contribution. For instance, Kiselyov et al. (2004) observed a 10-fold increase in antitumor activity (IC₅₀ = 0.8 μM vs. 8.2 μM) against HT29 cells when replacing 6-CH₃ with CF₃ due to enhanced membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to assess whether contradictory results arise from differential metabolism (e.g., CYP450-mediated defluorination) .

Q. In catalytic dehydrogenation reactions, how do heterogeneous catalysts like Fe-ISAS/CN enhance the conversion efficiency of this compound to quinoline derivatives?

- Methodological Answer : Fe single-atom catalysts (Fe-ISAS/CN) provide highly active sites for C–H activation. Wei et al. (2019) reported 98% conversion at 120°C using Fe-ISAS/CN in tert-amyl alcohol, outperforming nanoparticle catalysts (Fe-NPs/CN, 72% conversion) due to optimized electron transfer from Fe–N₄ moieties to the CF₃-substituted ring . The CF₃ group stabilizes the transition state via inductive effects, reducing activation energy by ~15 kJ/mol compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.